
beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminobenzoyloxy group attached to a phenylethyl dimethylamine backbone. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with phenylethyl dimethylamine under specific conditions. The process often requires the use of catalysts and solvents to facilitate the reaction and achieve high yields. For instance, the use of iron (II) acetylacetonate as a catalyst has been suggested for similar reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process might include continuous flow reactors and automated systems to maintain consistent quality and yield. The choice of solvents, catalysts, and reaction parameters is crucial to scale up the production while minimizing waste and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Iron (II) acetylacetonate, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Mecanismo De Acción
The mechanism by which beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine exerts its effects involves interactions with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it might interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenylethylamine: A simpler structure with similar biological activity.
Beta-phenylethylamine derivatives: Compounds with variations in the functional groups attached to the phenylethylamine backbone.
Uniqueness
Beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable tool for studies in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can help unlock new possibilities for its use and development.
Propiedades
Número CAS |
67031-48-5 |
|---|---|
Fórmula molecular |
C17H20N2O2 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
[2-(dimethylamino)-1-phenylethyl] 4-aminobenzoate |
InChI |
InChI=1S/C17H20N2O2/c1-19(2)12-16(13-6-4-3-5-7-13)21-17(20)14-8-10-15(18)11-9-14/h3-11,16H,12,18H2,1-2H3 |
Clave InChI |
CEKOPAVBIKRJKH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



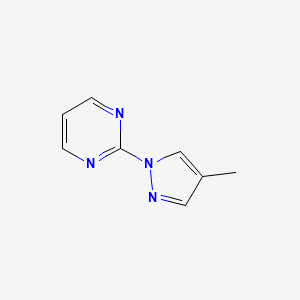
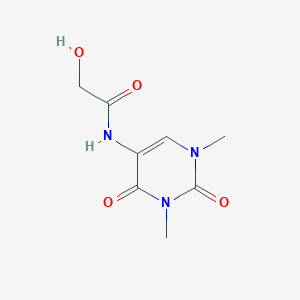
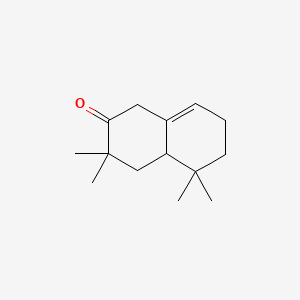
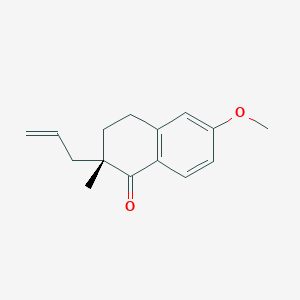

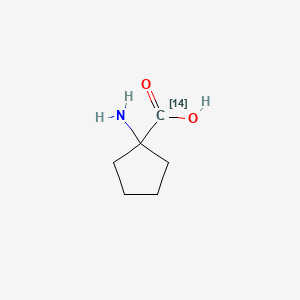
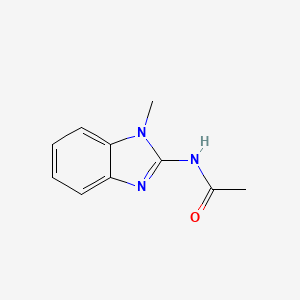
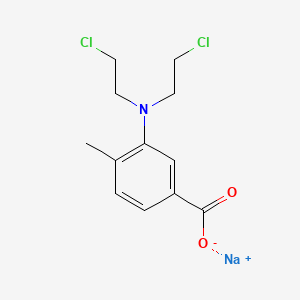
![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)

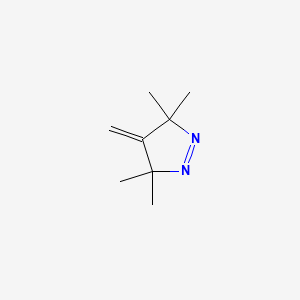
![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)

